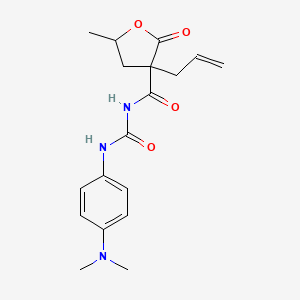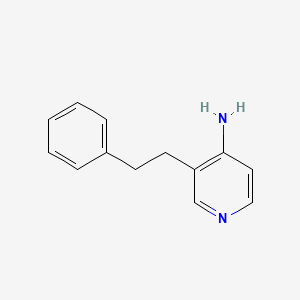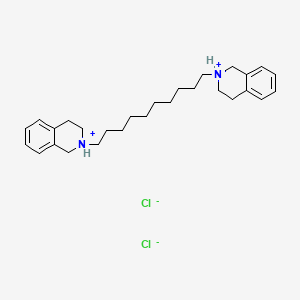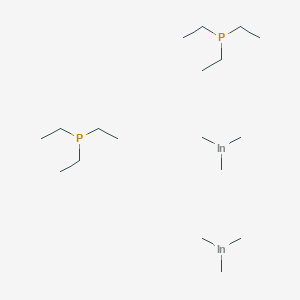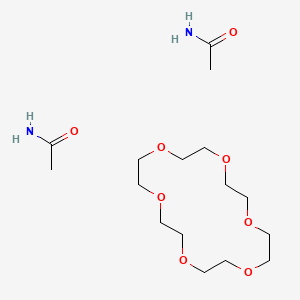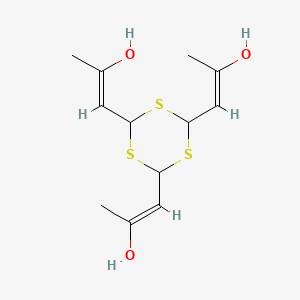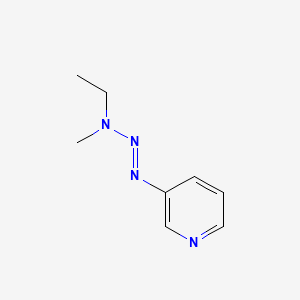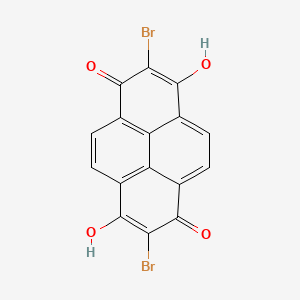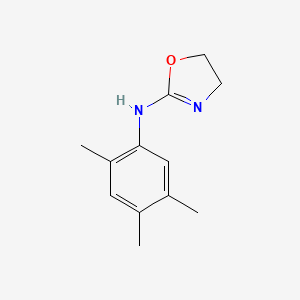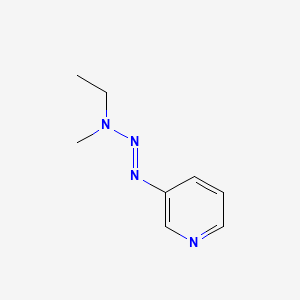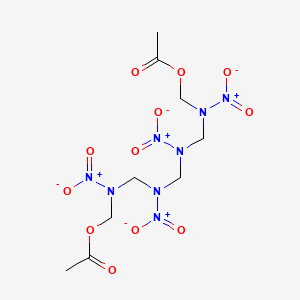
2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate is a chemical compound with the molecular formula C₉H₁₆N₈O₁₂ and a molecular weight of 428.27 g/mol . This compound is known for its high nitrogen content and energetic properties, making it of interest in various scientific and industrial applications.
Preparation Methods
The synthesis of 2,4,6,8-tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate involves multiple steps. One common synthetic route includes the nitration of 2,4,6,8-tetraazanonane-1,9-diol with nitric acid, followed by acetylation with acetic anhydride . The reaction conditions typically require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale nitration and acetylation processes, utilizing specialized equipment to handle the reactive intermediates and final product safely.
Chemical Reactions Analysis
2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The nitro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include nitric acid for nitration, acetic anhydride for acetylation, and reducing agents like hydrogen or metal hydrides for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other nitrogen-rich compounds and energetic materials.
Medicine: While not widely used in medicine, its derivatives are being explored for potential therapeutic applications.
Industry: It is utilized in the development of explosives and propellants due to its high energy content.
Mechanism of Action
The mechanism of action of 2,4,6,8-tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate involves its decomposition under specific conditions, releasing a significant amount of energy. The molecular targets and pathways involved in its action are primarily related to its ability to undergo rapid exothermic reactions, making it useful in energetic materials .
Comparison with Similar Compounds
Similar compounds to 2,4,6,8-tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate include:
2,4,6-Trinitrotoluene (TNT): A well-known explosive with a similar nitro group structure.
2,4,6-Trinitrobenzene (TNB): Another aromatic nitro compound used in explosives.
2,4,6,8,10,12-Hexanitrohexaazaisowurtzitane (CL-20): A highly energetic polycyclic nitramine with a more complex structure and higher energy content.
The uniqueness of this compound lies in its specific molecular arrangement and the balance of its energetic properties with stability, making it a valuable compound in various applications.
Properties
CAS No. |
6537-83-3 |
|---|---|
Molecular Formula |
C9H16N8O12 |
Molecular Weight |
428.27 g/mol |
IUPAC Name |
[[[[acetyloxymethyl(nitro)amino]methyl-nitroamino]methyl-nitroamino]methyl-nitroamino]methyl acetate |
InChI |
InChI=1S/C9H16N8O12/c1-8(18)28-6-12(16(24)25)4-10(14(20)21)3-11(15(22)23)5-13(17(26)27)7-29-9(2)19/h3-7H2,1-2H3 |
InChI Key |
LDBSGTRAQJIAIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCN(CN(CN(CN(COC(=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


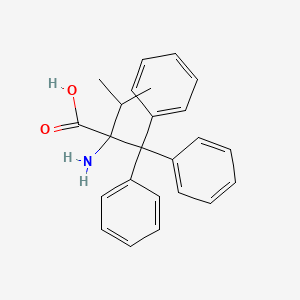
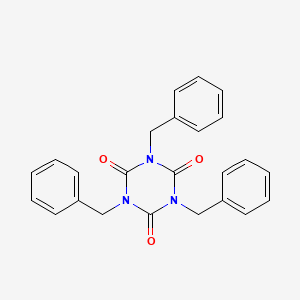
![6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine](/img/structure/B13770541.png)
